

# 4'-Hydroxy Diclofenac-13C6 chemical properties

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## Compound of Interest

Compound Name: 4'-Hydroxy Diclofenac-13C6

Cat. No.: B563675

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An In-depth Technical Guide to **4'-Hydroxy Diclofenac-13C6**

## Introduction

4'-Hydroxy Diclofenac is the principal active metabolite of Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID).[1][2] The metabolism from the parent drug is primarily mediated by the cytochrome P450 enzyme, specifically the CYP2C9 isoform.[1][3] Like its parent compound, 4'-Hydroxy Diclofenac exhibits anti-inflammatory and analgesic properties.[3][4]

The isotopically labeled version, **4'-Hydroxy Diclofenac-13C6**, incorporates six Carbon-13 atoms into its structure.[3][5] This stable isotope-labeled compound serves as an invaluable tool, primarily as an internal standard, for quantitative bioanalytical studies using mass spectrometry.[6] Its use allows for precise and accurate measurement of the unlabeled metabolite in complex biological matrices during drug development and pharmacokinetic research.[6] This guide provides a comprehensive overview of the chemical properties, metabolic pathways, experimental protocols, and applications of **4'-Hydroxy Diclofenac-13C6** for researchers and drug development professionals.

## Chemical and Physical Properties

**4'-Hydroxy Diclofenac-13C6** is structurally identical to its unlabeled counterpart, with the exception of the six <sup>13</sup>C isotopes in one of the phenyl rings. This mass shift is fundamental to its application as an internal standard. Key chemical and physical properties are summarized below.

Property	4'-Hydroxy Diclofenac	4'-Hydroxy Diclofenac- <sup>13</sup> C <sub>6</sub>
CAS Number	64118-84-9[1][7]	1189656-64-1[3][5]
Molecular Formula	C <sub>14</sub> H <sub>11</sub> Cl <sub>2</sub> NO <sub>3</sub> [1][4]	C <sub>8</sub> <sup>13</sup> C <sub>6</sub> H <sub>11</sub> Cl <sub>2</sub> NO <sub>3</sub> [6]
Molecular Weight	312.15 g/mol [2][4]	318.10 g/mol [5][6]
IUPAC Name	2-[2-(2,6-dichloro-4-hydroxyanilino)phenyl]acetic acid[7]	2-[6-(2,6-dichloro-4-hydroxyanilino)(1,2,3,4,5,6- <sup>13</sup> C <sub>6</sub> )cyclohexa-1,3,5-trien-1-yl]acetic acid[5]
Appearance	White to off-white solid[4]	Crystalline Solid[8]
Purity	-	≥99% by HPLC
Isotopic Enrichment	-	Minimum 99% <sup>13</sup> C

Table 1: General Chemical Properties

## Solubility

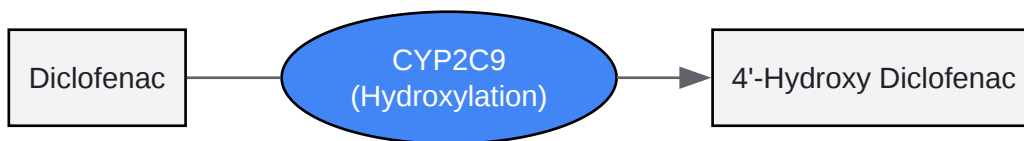
The solubility of 4'-Hydroxy Diclofenac has been determined in various organic solvents and aqueous buffers. This information is critical for the preparation of stock solutions for in vitro and in vivo experiments.

Solvent	Concentration / Solubility
DMSO	30 mg/mL[1]
Ethanol	30 mg/mL[1]
Dimethyl Formamide (DMF)	30 mg/mL[1]
PBS (pH 7.2)	Approximately 5 mg/mL[1][8]

Table 2: Solubility Data for 4'-Hydroxy Diclofenac

## Metabolic Pathway and Pharmacological Activity

Diclofenac is metabolized in the liver primarily through hydroxylation by CYP2C9 to form 4'-Hydroxy Diclofenac.[1][3] This metabolite retains pharmacological activity, notably the inhibition of cyclooxygenase (COX) enzymes, which is central to its anti-inflammatory effects.[1][2]



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**Diagram 1.** Metabolic formation of 4'-Hydroxy Diclofenac.

## Pharmacological Data

4'-Hydroxy Diclofenac is an active metabolite that effectively inhibits COX activity and the subsequent production of prostaglandins like PGE2.[1]

Target	IC <sub>50</sub> Value	Assay Condition
COX Activity	32 nM	Isolated human rheumatoid synovial cells[1]
PGE2 Production	17 nM	Isolated human rheumatoid synovial cells[1]

Table 3: Pharmacological Activity of 4'-Hydroxy Diclofenac

## Experimental Protocols

Detailed methodologies are essential for the synthesis and quantification of 4'-Hydroxy Diclofenac in a research setting.

### Protocol 1: Biocatalytic Production of 4'-Hydroxydiclofenac

A microbial-based synthesis offers a regioselective method for producing the 4'-hydroxylated metabolite of diclofenac.[9]

#### 1. Microorganism Screening:

- Screen a panel of microorganisms to identify a strain capable of regioselective conversion of diclofenac. The fungus *Epicoccum nigrum* IMI354292 has been identified as a suitable candidate.[\[9\]](#)

#### 2. Fermentation:

- Culture the selected microorganism (*E. nigrum*) in a suitable growth medium.
- For large-scale production, use a 30-liter fermenter.[\[9\]](#)
- Once sufficient biomass is achieved, add diclofenac (e.g., 2 g) to the culture.[\[9\]](#)

#### 3. Biotransformation:

- Incubate the culture with diclofenac for a set period (e.g., 48 hours), during which the microbial enzymes will convert the substrate.[\[9\]](#) Monitor the conversion progress using HPLC.

#### 4. Extraction and Purification:

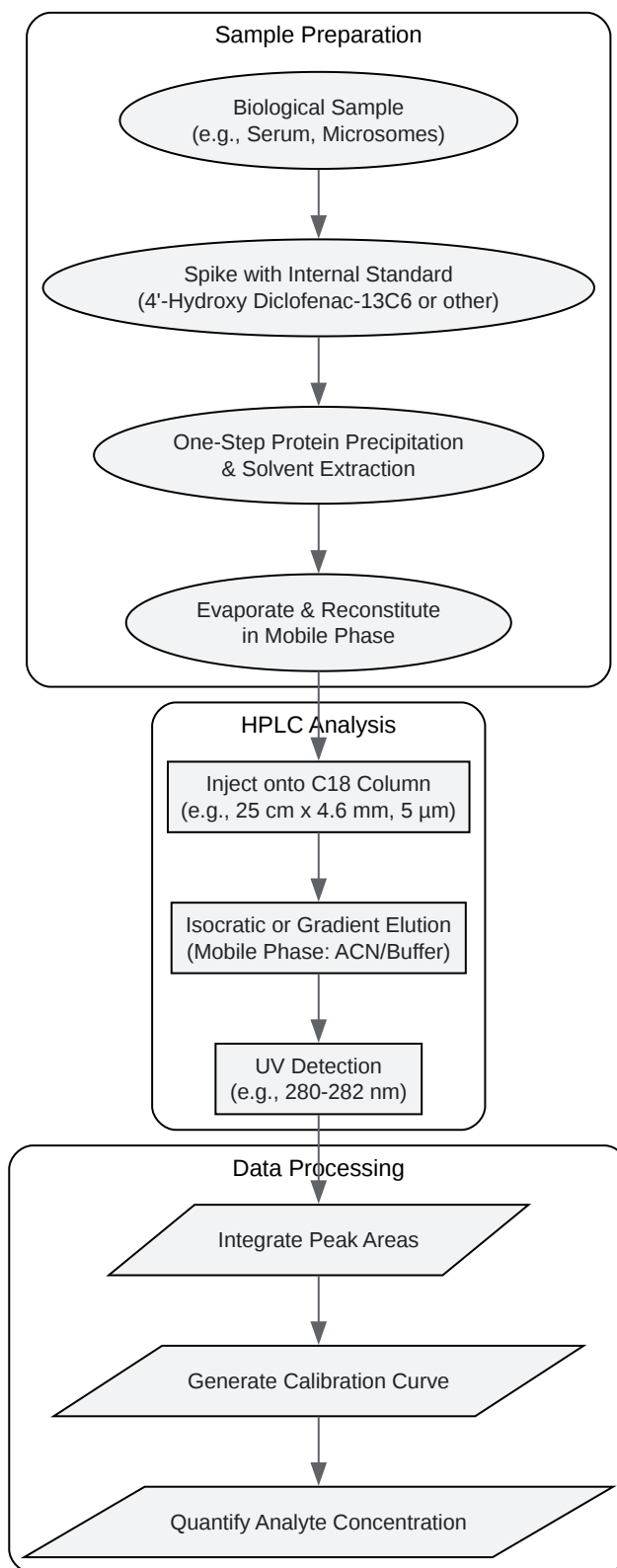
- After the desired conversion is reached (e.g., 50%), extract the entire broth with an organic solvent like ethyl acetate.[\[9\]](#)
- Concentrate the organic extract.
- Purify the crude product using column chromatography followed by crystallization to yield pure 4'-Hydroxydiclofenac.[\[9\]](#)

#### 5. Characterization:

- Confirm the identity and purity of the final product using analytical techniques such as HPLC, Mass Spectrometry, and NMR.[\[9\]](#)

## Protocol 2: Quantification by HPLC-UV

A validated HPLC-UV method allows for the accurate determination of 4'-Hydroxydiclofenac in biological matrices like rat liver microsomes or serum.[10][11]



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**Diagram 2.** General workflow for HPLC-UV quantification.

Method Parameters:

- Chromatographic System: A standard HPLC system equipped with a UV detector.[11]
- Column: Reversed-phase C18 column (e.g., SUPELCO 25 cm × 4.6 mm, 5 µm particle size). [11]
- Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile) and an aqueous buffer, delivered via an isocratic or gradient program.[11]
- Flow Rate: Typically 1.0 mL/min.[11]
- Column Temperature: Maintained at a constant temperature, for example, 30 °C.[11]
- Detection Wavelength: 280-282 nm, where both diclofenac and its metabolite show strong absorbance.[10][11]
- Internal Standard: For standard HPLC-UV, a structurally similar compound like N-phenylanthranilic acid can be used.[10] For LC-MS/MS, **4'-Hydroxy Diclofenac-13C6** is the ideal internal standard.
- Validation: The method should be validated for linearity, accuracy, precision, and stability according to ICH guidelines.[11]

## Applications in Research and Development

The primary application of **4'-Hydroxy Diclofenac-13C6** is as an internal standard for the quantification of 4'-Hydroxy Diclofenac in biological samples by LC-MS/MS. Stable isotope-labeled standards are considered the gold standard for mass spectrometry-based quantification because they co-elute with the analyte and exhibit identical chemical behavior during sample extraction and ionization, correcting for matrix effects and variability.[6] This makes it indispensable for:

- Pharmacokinetic (PK) studies: Accurately determining the concentration-time profile of the metabolite.
- Drug-Drug Interaction (DDI) studies: Investigating the inhibitory or inductive effects of other drugs on CYP2C9 activity by measuring the formation of 4'-Hydroxy Diclofenac.[11]
- Metabolic Phenotyping: Assessing the activity of the CYP2C9 enzyme in different populations or experimental systems.

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